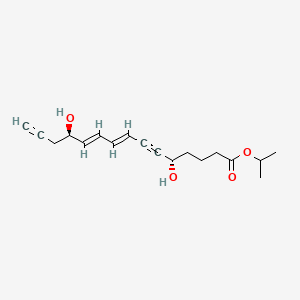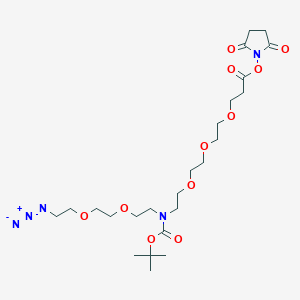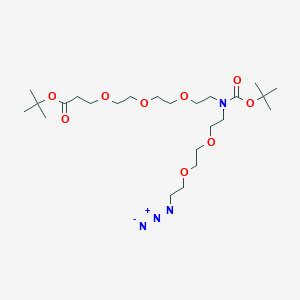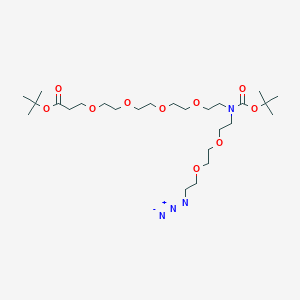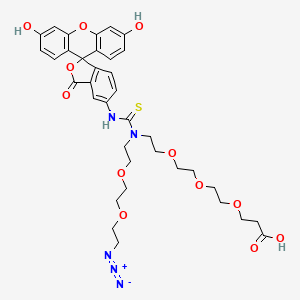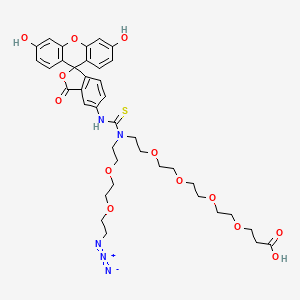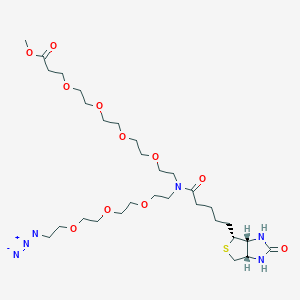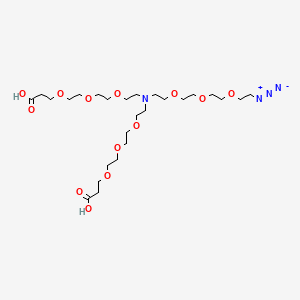
NCT-502
Übersicht
Beschreibung
NCT-502 is an inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), inhibiting serine synthesis from 3-phosphoglycerate in cells with an IC50 value of 3.7 µM. It is inactive against a panel of other dehydrogenases and shows minimal cross reactivity with G protein-coupled receptors. This compound reversibly blocks the production of glucose-derived serine in cells and displays reasonable in vitro absorption, distribution, metabolism, and excretion.
This compound is an inhibitor of human 3-phosphoglycerate dehydrogenase (PHGDH). This compound reduces the production of glucose-derived serine in cells and suppresses the growth of PHGDH-dependent cancer cells in culture and in orthotopic xenograft tumors.
Wissenschaftliche Forschungsanwendungen
Hemmung der 3-Phosphoglycerat-Dehydrogenase (PHGDH)
NCT-502 wurde als ein Hemmstoff der 3-Phosphoglycerat-Dehydrogenase (PHGDH) identifiziert, die den ersten Schritt im Serin-Biosyntheseweg katalysiert {svg_1}. Diese Hemmung stört die Serin-Synthese aus 3-Phosphoglycerat in Zellen {svg_2}. Die IC50-Werte von this compound wurden mit 3,7 ± 1,0 µM ermittelt {svg_3}.
Krebsbehandlung
Eine Hochregulierung von PHGDH wurde in vielen Tumortypen beobachtet, und die Hemmung der PHGDH-Expression wurde in der Literatur beschrieben, die Proliferation von PHGDH-überproduzierenden Tumorzellen zu hemmen {svg_4}. Daher hat this compound als ein PHGDH-Hemmstoff potenzielle Anwendungen in der Krebsbehandlung {svg_5}.
Targeting des Serinstoffwechsels
Krebszellen können ihr eigenes Wachstum und ihre Proliferation durch metabolische Umprogrammierung fördern. Insbesondere wurde der Serinstoffwechsel häufig als dysreguliert in Tumorzellen beschrieben {svg_6}. This compound kann durch die Hemmung von PHGDH diesen Stoffwechselweg stören {svg_7}.
Arzneimittelentwicklung
Die Entwicklung neuer PHGDH-Hemmstoffe wie this compound könnte weitreichende Implikationen für die Krebsbehandlung haben {svg_8}. Therapeutische Strategien mit PHGDH-Hemmstoffen in Kombination mit traditionellen Chemotherapeutika könnten neue Perspektiven für die Präzisionsmedizin und eine effektive personalisierte Behandlung von Krebspatienten eröffnen {svg_9}.
Biomarker für Diagnose und Prognose
PHGDH kann als ein molekularer Biomarker für die Diagnose, Prognose und Behandlung von Krebserkrankungen wie Melanom, Brustkrebs, Nasopharynxkarzinom, Nebenschilddrüsenadenom, Gliom, Gebärmutterhalskrebs und anderen dienen {svg_10}. Als ein Hemmstoff von PHGDH könnte this compound möglicherweise eine Rolle in diesen diagnostischen und prognostischen Prozessen spielen {svg_11}.
Fortgeschrittene solide Tumoren mit HER2-Expression
ADCT-502, ein Antikörper-Wirkstoff-Konjugat (ADC) bestehend aus einer modifizierten Version des humanisierten monoklonalen Antikörpers Trastuzumab, gerichtet gegen den menschlichen HER2-Rezeptor, konjugiert an ein Pyrrolobenzodiazepin, wurde bei Teilnehmern mit fortgeschrittenen soliden Tumoren mit HER2-Expression untersucht {svg_12}. This compound, als Teil von ADCT-502, hat daher potenzielle Anwendungen in der Behandlung von Tumoren mit HER2-Expression {svg_13}.
Wirkmechanismus
Target of Action
The primary target of NCT-502 is the enzyme 3-phosphoglycerate dehydrogenase (PHGDH) . PHGDH catalyzes the first, rate-limiting step in the serine biosynthesis pathway . This enzyme is crucial for metabolic reprogramming in cancer cells, and its upregulation has been observed in many tumor types .
Mode of Action
this compound acts as an inhibitor of PHGDH . It binds to the enzyme in a non-covalent and reversible manner, inhibiting serine synthesis from 3-phosphoglycerate in cells . This results in a decrease in intracellular serine and glycine concentrations .
Biochemical Pathways
The inhibition of PHGDH by this compound affects the serine biosynthesis pathway . Serine is a proteinogenic amino acid and is the source of one-carbon units essential for de novo purine and deoxythymidine synthesis . By inhibiting PHGDH, this compound reduces the production of glucose-derived serine, thereby affecting these downstream processes .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, it’s known that the compound has an IC50 value of 3.7 μM against PHGDH , indicating its potency
Result of Action
The inhibition of PHGDH by this compound leads to cytotoxic effects on PHGDH-dependent cancer cells . It suppresses the growth of these cells both in culture and in orthotopic xenograft tumors . Moreover, this compound-mediated inhibition of serine synthesis is found to be reversible in cells .
Biochemische Analyse
Biochemical Properties
NCT-502 plays a significant role in biochemical reactions by inhibiting PHGDH, thereby reducing the synthesis of serine from 3-phosphoglycerate. This inhibition is highly specific, as this compound shows minimal cross-reactivity with other dehydrogenases and G-protein-coupled receptors . The compound’s interaction with PHGDH is characterized by a non-competitive inhibition mode, which means it binds to a site other than the active site of the enzyme, altering its activity .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In PHGDH-dependent cancer cells, such as MDA-MB-468, this compound treatment leads to a significant decrease in intracellular serine and glycine concentrations, impacting cell proliferation and survival . Additionally, this compound influences cell signaling pathways and gene expression by modulating the availability of serine, a precursor for nucleotide and amino acid synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PHGDH, resulting in the inhibition of serine synthesis. This inhibition disrupts the coordination of serine synthesis and one-carbon unit fate, which is crucial for nucleotide and amino acid metabolism . By targeting PHGDH, this compound effectively reduces the proliferation of PHGDH-overexpressing tumor cells, highlighting its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and maintains its inhibitory activity over extended periods . Long-term studies have shown that this compound can lead to sustained inhibition of serine synthesis, resulting in prolonged effects on cellular function and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving NOD.SCID mice bearing MDA-MB-468 xenografts, this compound demonstrated dose-dependent inhibition of tumor growth without causing significant toxicity . At higher doses, potential adverse effects such as weight loss and organ toxicity need to be carefully monitored .
Metabolic Pathways
This compound is involved in the metabolic pathways of serine biosynthesis. By inhibiting PHGDH, this compound disrupts the conversion of 3-phosphoglycerate to serine, affecting downstream metabolic processes . This disruption can lead to altered metabolic flux and changes in metabolite levels, impacting cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that the compound reaches its target enzyme, PHGDH . The distribution of this compound is crucial for its efficacy in inhibiting serine synthesis and exerting its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with PHGDH. This localization is essential for its activity, as it allows this compound to effectively inhibit serine synthesis at its source . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its inhibitory effects .
Eigenschaften
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5S/c1-12-9-13(2)23-15(10-12)24-17(27)26-7-5-25(6-8-26)16-4-3-14(11-22-16)18(19,20)21/h3-4,9-11H,5-8H2,1-2H3,(H,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKPPMSUPATMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of NCT-502 in bladder cancer cells?
A1: this compound inhibits the enzyme Phosphoglycerate Dehydrogenase (PHGDH) [, ]. PHGDH catalyzes the rate-limiting step in serine biosynthesis from glucose. By inhibiting PHGDH, this compound disrupts serine production. In bladder cancer cells, this disruption has been shown to promote ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation [].
Q2: How does PHGDH inhibition by this compound lead to increased ferroptosis?
A2: Research indicates that PHGDH interacts with the RNA-binding protein PCBP2, preventing its ubiquitination and subsequent degradation []. PCBP2, in turn, stabilizes the mRNA of SLC7A11, a key component of the cystine/glutamate antiporter system xC-. This system is crucial for maintaining intracellular glutathione levels, which protect cells from ferroptosis. By inhibiting PHGDH, this compound disrupts the PHGDH-PCBP2 interaction, leading to reduced SLC7A11 expression. This ultimately makes the bladder cancer cells more susceptible to ferroptosis [].
Q3: Has this compound shown efficacy in preclinical models of bladder cancer?
A3: Yes, research suggests that this compound demonstrates promising anti-tumor activity in preclinical models of bladder cancer. In vitro studies have shown that this compound inhibits the proliferation of bladder cancer cells []. Furthermore, in vivo studies using mouse models have demonstrated that this compound effectively inhibits tumor growth []. These findings highlight the potential of this compound as a therapeutic strategy for bladder cancer, although further research, including clinical trials, is necessary to confirm its efficacy and safety in humans.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)

